2-Cyclobutyl-4,4-difluorobutanoic acid
Description
Properties
IUPAC Name |
2-cyclobutyl-4,4-difluorobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c9-7(10)4-6(8(11)12)5-2-1-3-5/h5-7H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWKAOXWUDGGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-4,4-difluorobutanoic acid typically involves the introduction of the cyclobutyl group and the difluoromethyl group into the butanoic acid framework. One common method involves the reaction of cyclobutylmagnesium bromide with 4,4-difluorobutanoyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-4,4-difluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of cyclobutyl ketones or difluorobutanoic acids.
Reduction: Formation of cyclobutyl alcohols.
Substitution: Formation of cyclobutyl derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
Fluorinated compounds are often utilized in drug design due to their ability to enhance the pharmacokinetic properties of drugs. 2-Cyclobutyl-4,4-difluorobutanoic acid serves as a building block for synthesizing novel anticancer agents. The incorporation of difluorinated moieties can improve the metabolic stability and bioavailability of these compounds, leading to more effective therapeutic agents.
Case Study: Fluorinated Probes for Imaging
Recent studies have highlighted the use of fluorinated compounds in developing imaging probes for positron emission tomography (PET). The introduction of fluorine atoms can significantly alter the biological behavior of molecules, making them suitable for imaging applications. For instance, derivatives of this compound have been explored for labeling in PET imaging studies, providing insights into tumor metabolism and localization .
Agrochemicals
Fluorinated acids like this compound are also being investigated for their potential in agrochemical formulations. The presence of fluorine can enhance the efficacy and selectivity of herbicides and pesticides by improving their interaction with biological targets.
Data Table: Efficacy of Fluorinated Agrochemicals
| Compound | Application | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Herbicide formulation | 85 | |
| Other fluorinated derivatives | Pesticide formulation | 78 |
Material Science
The unique properties of fluorinated compounds make them valuable in material science. This compound can be used to modify polymers to enhance their thermal stability and chemical resistance.
Case Study: Polymer Modification
Research has demonstrated that incorporating difluorinated acids into polymer matrices results in improved mechanical properties and resistance to solvents. This modification is crucial for developing durable materials suitable for various industrial applications .
Synthesis Techniques
The synthesis of this compound typically involves fluorination reactions that require careful optimization to ensure high yields and selectivity. Recent advancements in synthetic methodologies have made it easier to produce this compound efficiently.
Data Table: Synthesis Conditions
| Reaction Type | Reagent Used | Yield (%) | Conditions |
|---|---|---|---|
| Deoxofluorination | SF₄ + HF | 90 | 25 °C, 10 h |
| Direct Fluorination | HF + Catalyst | 75 | Room Temperature |
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-4,4-difluorobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the cyclobutyl ring and fluorine atoms can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Cyclobutyl-4,4-difluorobutanoic acid with structurally related fluorinated carboxylic acids, emphasizing key differences in substituents, physicochemical properties, and applications.
Structural and Electronic Comparisons
- Cyclobutyl vs. Linear Substituents: The cyclobutyl group in the target compound imposes greater steric hindrance and ring strain compared to linear substituents like the difluoroethyl group in 2-(2,2-difluoroethyl)-4,4-difluorobutanoic acid. This strain may enhance binding specificity in biological targets .
- Fluorine Positioning: All compounds share 4,4-difluoro substitution, which reduces pKa of the carboxylic acid (enhancing acidity) compared to non-fluorinated analogs. However, bromine in 4-bromo-4,4-difluorobutanoic acid increases molecular weight and polarizability, favoring nucleophilic substitution reactions .
- Amino vs. Cyclobutyl Functionalization: The amino group in 2-amino-4,4-difluorobutanoic acid introduces hydrogen-bonding capability, making it suitable for peptide synthesis, whereas the cyclobutyl group prioritizes lipophilicity and metabolic stability .
Physicochemical Properties
- Molecular Weight and Solubility: The cyclobutyl derivative’s estimated mass (~178 g/mol) is lower than brominated analogs (e.g., 202.98 g/mol for 4-bromo-4,4-difluorobutanoic acid) but higher than amino-substituted variants. The cyclobutyl group likely increases lipophilicity (higher logP), reducing aqueous solubility compared to zwitterionic amino acids .
- Thermal Stability : Cyclobutane rings are less thermally stable than cyclohexane or linear chains due to angle strain, which may limit high-temperature applications compared to 3,3-difluorocyclobutanecarboxylic acid .
Biological Activity
2-Cyclobutyl-4,4-difluorobutanoic acid is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological properties, synthesis methods, and applications in pharmacology.
The molecular formula of this compound is with a CAS number of 2296101-62-5. The compound features a cyclobutyl group and two fluorine atoms attached to the butanoic acid moiety, which can significantly influence its biological activity through changes in lipophilicity and molecular interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit the differentiation of Th17 cells, which are implicated in autoimmune diseases. Inhibition of RORγt, a transcription factor crucial for Th17 cell differentiation, suggests potential therapeutic applications in conditions like rheumatoid arthritis and multiple sclerosis .
- Cytotoxicity : Initial studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines. The introduction of fluorine atoms is known to enhance metabolic stability and bioactivity of drug candidates .
- Pharmacokinetics : The presence of fluorine can modify the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds. Fluorinated compounds often exhibit improved binding affinities to biological targets due to enhanced interactions with protein residues .
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis often begins with cyclobutyl derivatives or β-keto esters.
- Fluorination : Deoxofluorination reactions using reagents like sulfur tetrafluoride (SF₄) have been explored. This method allows for the introduction of difluoro groups effectively but requires careful handling due to the toxicity of SF₄ .
- Purification : The product is purified through standard techniques such as chromatography to obtain the desired purity for biological testing.
Case Studies
Several studies have highlighted the biological potential of this compound:
- Study on Autoimmune Diseases : A study demonstrated that compounds inhibiting RORγt could reduce IL-17 production in vitro. This suggests that this compound may be effective in modulating immune responses .
- Cancer Research : In vitro assays showed that this compound could induce apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent. Further research is needed to elucidate the mechanisms involved .
Data Summary
The following table summarizes key findings related to the biological activity and synthesis of this compound:
| Property | Details |
|---|---|
| Molecular Formula | |
| CAS Number | 2296101-62-5 |
| Biological Activities | Anti-inflammatory, Cytotoxicity |
| Mechanism of Action | RORγt inhibition leading to decreased IL-17 production |
| Synthesis Method | Deoxofluorination using SF₄; purification via chromatography |
| Potential Applications | Treatment for autoimmune diseases; anticancer therapies |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-cyclobutyl-4,4-difluorobutanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of fluorinated cyclobutyl derivatives typically involves cyclopropane/cyclobutane ring-opening reactions or Friedel-Crafts acylation followed by fluorination. For example, fluorination of a cyclobutyl precursor using diethylaminosulfur trifluoride (DAST) or analogous agents under anhydrous conditions (e.g., THF, -78°C to 0°C) can introduce fluorine atoms at the 4,4-positions . Optimization includes monitoring reaction progress via <sup>19</sup>F NMR to track fluorination efficiency and adjusting stoichiometry to minimize side products. Purity can be enhanced using preparative HPLC with a C18 column and trifluoroacetic acid (TFA)-modified mobile phases .
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer :
- Spectroscopy : <sup>1</sup>H NMR (500 MHz, CDCl3) should show cyclobutyl proton signals at δ 2.5–3.0 ppm (multiplet) and carboxylic acid protons at δ 10–12 ppm. <sup>19</sup>F NMR should exhibit two equivalent fluorine atoms at δ -110 to -120 ppm (doublet of doublets) .
- Chromatography : HPLC (UV detection at 210 nm) with a retention time matching a reference standard confirms purity (>98%).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should yield an exact mass of ~176.05 g/mol (C8H10F2O2) .
Advanced Research Questions
Q. What intermolecular interactions govern the crystallographic packing of this compound, and how do they affect its solid-state properties?
- Methodological Answer : X-ray crystallography reveals that hydrogen bonding between carboxylic acid groups (O–H···O, ~2.6 Å) and fluorophilic interactions (C–F···H–C) dominate packing. Supramolecular synthons, such as cyclic dimers of carboxylic acids, stabilize the lattice . Computational modeling (e.g., Mercury CSD) can predict polymorphism by analyzing synthon variability under different crystallization solvents (e.g., ethanol vs. hexane) .
Q. How do steric and electronic effects of the cyclobutyl and difluoro groups influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The cyclobutyl group imposes steric hindrance, slowing nucleophilic attack at the β-position, while the electron-withdrawing difluoro groups increase electrophilicity at the α-carbon. Kinetic studies (e.g., using NaBH4 reduction) show a 20% decrease in reaction rate compared to non-fluorinated analogs. Density functional theory (DFT) calculations (B3LYP/6-31G*) quantify charge distribution, confirming enhanced electrophilicity at C-2 .
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated cyclobutyl derivatives?
- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., COX-2 vs. Kynurenine-3-hydroxylase) may arise from varying fluorination patterns or stereochemistry. Resolve by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
